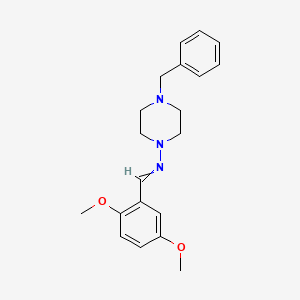
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide, also known as INH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit promising anti-cancer properties.
作用機序
The mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is not fully understood. However, it is believed that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway is responsible for regulating the process of apoptosis, and the activation of this pathway leads to the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to have several biochemical and physiological effects. Studies have shown that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can induce oxidative stress in cancer cells, leading to their death. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has also been found to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to be effective against a wide range of cancer types, making it a versatile compound for cancer research. However, one of the limitations of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide. One potential direction is to investigate the efficacy of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide and to identify its molecular targets. Another potential direction is to investigate the potential of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Overall, the potential of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide as a therapeutic agent warrants further investigation.
In conclusion, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is a promising compound that has shown potential as an anti-cancer agent. Its simple synthesis method, versatility, and potential therapeutic applications make it an attractive candidate for further research. The biochemical and physiological effects of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide, as well as its advantages and limitations for lab experiments, highlight its potential as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide and to identify its molecular targets, as well as to investigate its potential as a therapeutic agent for other diseases.
合成法
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can be synthesized using a simple reaction between isonicotinoyl hydrazide and 2-methylbenzaldehyde. The reaction is carried out in the presence of acetic acid and ethanol, and the resulting product is purified through recrystallization. The synthesis of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent.
特性
IUPAC Name |
N-[(E)-[4-(2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-3-4-6-15(12)19-16(22)11-13(2)20-21-17(23)14-7-9-18-10-8-14/h3-10H,11H2,1-2H3,(H,19,22)(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXAHVPMAWDXOX-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=NC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![methyl 4-methyl-3-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5696318.png)

![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)
![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
